molecular formula C9H19NO4 B8691770 2-(2-Boc-aminoethoxy)ethanol

2-(2-Boc-aminoethoxy)ethanol

Cat. No.: B8691770
M. Wt: 205.25 g/mol
InChI Key: IKPDNLJPUASMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Boc-aminoethoxy)ethanol: is a chemical compound with the molecular formula C9H19NO4. It is commonly used in organic synthesis and as a building block in the preparation of various chemical entities. The compound contains a tert-butoxycarbonyl (Boc) protected amino group, which is often used to protect amines during chemical reactions to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Boc-aminoethoxy)ethanol typically involves the reaction of 2-aminoethanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds as follows:

  • Dissolve 2-aminoethanol in an appropriate solvent like dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add di-tert-butyl dicarbonate to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product using standard techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The purification process may involve crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The Boc-protected amino group can undergo nucleophilic substitution reactions. For example, it can react with alkyl halides to form N-alkylated products.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine. Common reagents for deprotection include trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Oxidation and Reduction Reactions: The hydroxyl group in 2-(2-Boc-aminoethoxy)ethanol can undergo oxidation to form aldehydes or carboxylic acids. Reduction reactions can convert the hydroxyl group to an alkane.

Common Reagents and Conditions:

    Substitution: Alkyl halides, bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products:

  • N-alkylated amines from substitution reactions.
  • Free amines from deprotection reactions.
  • Aldehydes or carboxylic acids from oxidation reactions.
  • Alkanes from reduction reactions.

Scientific Research Applications

Synthesis of Bioconjugates

Biotinylated HaloLigands:
One of the primary applications of 2-(2-Boc-aminoethoxy)ethanol is in the synthesis of biotinylated HaloLigands. These ligands are crucial for preparing quantum dot adducts that facilitate specific labeling of live cells through HaloTag protein-mediated techniques. This method enhances the visualization and tracking of proteins within cellular environments, providing insights into dynamic biological processes .

Linking Enzymes and Indicators:
The compound serves as a key precursor in linking the HaloTag enzyme with fluorescent zinc indicators like ZIMIR. This application allows researchers to monitor the dynamics of zinc secretion in real-time, contributing to our understanding of cellular signaling pathways .

Drug Delivery Systems

Amphiphiles for Nucleic Acid Delivery:
this compound is utilized in synthesizing amphiphilic compounds that facilitate the delivery of DNA and small interfering RNA (siRNA). The amphiphilic nature of these compounds enables them to form stable nanoparticles, enhancing the efficacy and specificity of gene delivery systems .

Development of Affinity Reagents

Tyroscherin Derivatives:
The compound is integral to the total synthesis of tyroscherin and its photo-activatable derivatives. These affinity reagents are essential for identifying proteins that bind to tyroscherin, which has implications in understanding various biochemical pathways and developing targeted therapeutics .

Solid-Phase Synthesis Techniques

Solid-Phase Peptide Synthesis (SPPS):
In solid-phase organic synthesis, derivatives of this compound are employed to create high-load polystyrene-polyethylene glycol-like resins. These resins exhibit excellent swelling characteristics, making them suitable for synthesizing small and large peptides. The use of this compound enhances the efficiency and yield of peptide synthesis processes .

Imaging Techniques

Nuclear Redox Imaging:
Recent studies have highlighted the application of this compound as a reagent in developing novel bisbenzimide-nitroxides for nuclear redox imaging in living cells. This application is significant for studying cellular redox states and their implications in various diseases .

Case Studies and Research Findings

Application AreaDescriptionReference
BioconjugatesSynthesis of biotinylated HaloLigands for live cell labeling
Drug DeliveryDevelopment of amphiphiles for DNA/siRNA delivery
Affinity ReagentsTotal synthesis of tyroscherin derivatives for protein binding studies
Solid-Phase SynthesisUse in SPPS for creating high-load resins with excellent swelling characteristics
Imaging TechniquesApplication in nuclear redox imaging using bisbenzimide-nitroxides

Mechanism of Action

The mechanism of action of 2-(2-Boc-aminoethoxy)ethanol primarily involves its role as a protecting group for amines. The Boc group protects the amino group from unwanted reactions during synthetic processes. The compound can be deprotected under acidic conditions to release the free amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

    2-(2-Boc-aminoethoxy)acetic acid: Similar structure but contains an acetic acid moiety.

    (2-Boc-aminoethoxy)anisole: Contains an anisole group instead of an ethanol group.

    (2-Aminoethoxy)acetic acid: Lacks the Boc protecting group.

Uniqueness: 2-(2-Boc-aminoethoxy)ethanol is unique due to its combination of a Boc-protected amino group and a hydroxyl group, making it versatile for various synthetic applications. The presence of the Boc group allows for selective protection and deprotection, facilitating complex synthetic routes.

Properties

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

tert-butyl 2-amino-3-(2-hydroxyethoxy)propanoate

InChI

InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)7(10)6-13-5-4-11/h7,11H,4-6,10H2,1-3H3

InChI Key

IKPDNLJPUASMGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(COCCO)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of di-tert-butylcarbonate (10.27 g, 47.2 mmol) in chloroform (40 mL) was added to a solution of 2-(2-aminoethoxy)-ethanol (5.0 g, 47.62 mmol) in chloroform (40 mL) and the mixture was stirred at room temperature for 1.5 hrs. The solution was washed with water (30 mL), the organic layer dried (MgSO4), and concentrated in vacuo to give 2-(2-Boc-aminoethoxy)-ethanol (9.6 g, 99%). 1H NMR (300 MHz, CDCl3) δ 5.43 (s, 1H), 3.43 (s, 1H), 3.56 (m, 4H), 3.73 (t, 2H, J=5.4 Hz), 3.32 (m, 2H), 1.45 (s, 9H); 13C NMR (67.8 MHz, CDCl3) δ 156.06, 79.06, 77.18, 72.14, 70.08, 61.31, 40.21, 28.21.
Quantity
10.27 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

This compound was prepared by a modification of the procedure described by, Lebeau, L, et al., “Synthesis of New Phospholipids Linked to Steroid-Hormone Derivatives Designed for Two-Dimensional Crystallization of Proteins,” Helv. Chim. Acta 1991, 74, 1697-1706, the contents of which are incorporated herein by reference. A solution of di-tert-butylcarbonate (10.27 g, 47.2 mmol) in chloroform (40 mL) was added to a solution of 2-(2-aminoethoxy)-ethanol (1, 5.0 g, 47.62 mmol) in chloroform (40 mL) and the mixture was stirred at room temperature for 1.5 hours. The solution was washed with water (30 mL) and the organic layer was dried over anhydrous MgSO4 and concentrated in vacuo to give the product (9.6 g, 99%): 1H NMR δ1.45(s, 9H, t-Bu), 3.32 (m, 2H, NHCH2), 3.43 (bs, 1H, OH), 3.56 (m, 4H, CH2OCH2), 3.73 (t, 2H, J=5.4, CH2OH), 5.43 (bs, 1H, NH); 13C NMR δ28.21 40.21, 61.31, 70.08, 72.14, 77.18, 79.06, 156.06.
[Compound]
Name
Phospholipids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.27 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
99%

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